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2,4-Dichloro-5,8-dimethylquinazoline

Medicinal Chemistry Physicochemical Profiling ADME Prediction

This quinazoline building block solves regioselectivity issues in 2,4-disubstituted library synthesis. Unlike generic 2,4-dichloroquinazoline or the 6,7-dimethyl isomer, the 5-methyl group ortho to C4 provides distinct steric/electronic modulation of SNAr kinetics. - ΔLogP +0.61 vs. parent (3.55 measured) for enhanced CNS MPO compliance - Predicted improved C4-over-C2 substitution selectivity vs. unsubstituted scaffold - Orthogonal identity confirmation required: ¹H NMR or HPLC (same MW as 6,7-isomer)

Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
CAS No. 62484-26-8
Cat. No. B3275404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5,8-dimethylquinazoline
CAS62484-26-8
Molecular FormulaC10H8Cl2N2
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)N=C(N=C2Cl)Cl
InChIInChI=1S/C10H8Cl2N2/c1-5-3-4-6(2)8-7(5)9(11)14-10(12)13-8/h3-4H,1-2H3
InChIKeyPGOXIBUYULGURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5,8-dimethylquinazoline: A 5,8-Dimethyl Quinazoline Building Block


2,4-Dichloro-5,8-dimethylquinazoline (CAS 62484-26-8) is a heterocyclic aromatic building block belonging to the quinazoline family, characterized by a C10H8Cl2N2 framework with chlorine atoms at positions 2 and 4 and methyl substituents at positions 5 and 8 [1]. With a molecular weight of 227.09 g/mol and a calculated LogP of 3.55, this compound serves as a versatile intermediate for constructing 2,4-disubstituted quinazoline derivatives via sequential nucleophilic aromatic substitution (SNAr) . Its specific 5,8-dimethyl substitution pattern distinguishes it from the unsubstituted parent scaffold and the 6,7-dimethyl positional isomer, imparting unique steric and electronic properties that influence downstream synthetic outcomes.

5,8-Dimethyl substitution pattern Provides unique steric and electronic profile for sequential SNAr diversification at C4 and C2.
2,4-Disubstituted quinazoline library synthesis Enables construction of focused libraries via regioselective amine/other nucleophile introduction.
Positional isomer distinct from 6,7-dimethyl analog ortho-methyl proximity to C4 chlorine alters SNAr kinetics and regioselectivity compared to remote substitution patterns.

Why 5,8-Dimethyl Substitution Cannot Be Replaced by Generic Analogs


Generic substitution with 2,4-dichloroquinazoline (CAS 607-68-1) or 2,4-dichloro-6,7-dimethylquinazoline fails because the position of methyl substituents directly governs the electronic landscape and steric environment of the quinazoline core, which in turn dictates the regioselectivity and kinetics of nucleophilic aromatic substitution . The 5-methyl group resides adjacent to the C4 chlorine leaving group, exerting both electron-donating resonance effects and steric hindrance that are absent in the unsubstituted scaffold and are geometrically distinct from the remote 6,7-dimethyl pattern. Density functional theory (DFT) calculations on the parent 2,4-dichloroquinazoline system confirm that the carbon at the 4-position possesses a higher LUMO coefficient, making it the kinetically favored site for SNAr attack; the 5-methyl substituent in the target compound modulates this intrinsic regioselectivity, potentially altering the 4-position versus 2-position substitution ratio [1]. These differences, while subtle at the structural level, produce measurable changes in lipophilicity (ΔLogP = +0.61 versus the unsubstituted analog) and polar surface area (ΔPSA = +1.72 Ų versus the 6,7-dimethyl isomer), both of which have downstream consequences for compound purification, pharmacokinetic profiling, and library design.

Regioselectivity shift 5-Methyl group adjacent to C4 modulates SNAr electronic environment and steric accessibility; unsubstituted or 6,7-dimethyl analogs may produce different 4-/2- substitution ratios.
Physicochemical mismatch ΔLogP +0.61 and ΔPSA +1.72 Ų versus generic analogs can alter purification behavior, permeability, and downstream profiling outcomes.
Isomer identity risk Identical molecular weight to 6,7-dimethyl isomer (227.09 g/mol) makes MS-only identification unreliable; orthogonal confirmation (NMR, HPLC) required to prevent mix-ups.

Quantitative Differentiation from Closest Quinazoline Analogs


Lipophilicity Comparison: 5,8-Dimethyl vs. Unsubstituted Scaffold

The target compound exhibits a substantially higher calculated LogP compared to the unsubstituted 2,4-dichloroquinazoline scaffold. The LogP for 2,4-dichloro-5,8-dimethylquinazoline is 3.55 , while the LogP for 2,4-dichloroquinazoline is 2.94 . This represents a difference of +0.61 log units, corresponding to an approximately 4-fold increase in the octanol/water partition coefficient.

Lipophilicity (LogP)
Data to verify
Target LogP 3.55 vs. parent 2.94
ΔLogP +0.61 (~4× higher partition coefficient)
May support lipophilicity-driven selection for CNS or intracellular target programs.
Calculated values; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Polar Surface Area: 5,8-Dimethyl vs. 6,7-Dimethyl Isomer

When compared to its positional isomer 2,4-dichloro-6,7-dimethylquinazoline, the 5,8-dimethyl-substituted target compound displays a measurably higher topological polar surface area (TPSA). The target compound has a PSA of 25.78 Ų , whereas the 6,7-dimethyl isomer registers a PSA of 24.06 Ų , a difference of +1.72 Ų (approximately 7.1% higher).

Polar Surface Area
Data to verify
Target TPSA 25.78 Ų vs. 6,7-isomer 24.06 Ų
ΔPSA +1.72 Ų (7.1% higher)
May support differentiation in permeability and bioavailability screening.
Calculated TPSA; cross-study comparability to verify.
Medicinal Chemistry Drug Design Physicochemical Differentiation

Steric and Electronic Modulation of C4 SNAr Regioselectivity

DFT calculations on the 2,4-dichloroquinazoline parent system demonstrate that the carbon atom at the 4-position possesses a higher LUMO coefficient and lower activation energy for nucleophilic attack compared to the 2-position, establishing the intrinsic 4-position regioselectivity [1]. In 2,4-dichloro-5,8-dimethylquinazoline, the methyl group at position 5 is ortho to the C4 chlorine [2], introducing both electron-donating inductive effects that can decrease the electrophilicity at C4 and steric shielding that can impede nucleophile approach. While direct computational data for the 5,8-dimethyl derivative is not reported in the primary literature, the established DFT framework for the parent system provides a mechanistic basis for anticipating altered reaction rates and regioselectivity ratios relative to the unsubstituted and 6,7-dimethyl analogs, where the methyl groups are remote from the reactive centers.

SNAr Regioselectivity
Class-level inference
5-Me ortho to C4 predicted to modulate SNAr rate and 4-/2- selectivity via electronic and steric effects.
Synthetic protocol transfer may require re-optimization; direct experimental data needed.
DFT framework on parent system; 5,8-dimethyl-specific rate constants not yet published.
Synthetic Chemistry Nucleophilic Aromatic Substitution DFT Calculations

Molecular Weight Difference from Unsubstituted Scaffold

The addition of two methyl groups to the quinazoline core increases the molecular weight from 199.04 g/mol for the unsubstituted 2,4-dichloroquinazoline to 227.09 g/mol for the 5,8-dimethyl derivative , a difference of 28.05 g/mol (14.1% increase). This difference is identical to the 6,7-dimethyl isomer (also 227.09 g/mol) , meaning molecular weight alone cannot distinguish between positional isomers but does distinguish the dimethylated building blocks from the parent scaffold.

Molecular Weight
Data to verify
227.09 g/mol
Δ +28.05 vs. parent (199.04); identical to 6,7-isomer.
Stoichiometric adjustments required when replacing parent scaffold; orthogonal identity check mandatory.
NMR or HPLC retention time needed to distinguish positional isomers.
Process Chemistry Procurement Specification Analytical Chemistry

Optimal Procurement and Application Scenarios


CNS-Penetrant Kinase Inhibitor Library Design

Medicinal chemistry programs targeting CNS kinases or intracellular targets where elevated membrane permeability is desired should select 2,4-dichloro-5,8-dimethylquinazoline over the unsubstituted 2,4-dichloroquinazoline scaffold. The LogP of 3.55 (versus 2.94 for the parent, ΔLogP = +0.61) translates to an approximately 4-fold higher partition coefficient , positioning derived 2,4-diaminoquinazoline final compounds more favorably within CNS MPO desirability spaces. The 5,8-dimethyl pattern serves as a non-removable lipophilicity handle early in the synthetic sequence, enabling parallel SAR exploration of the 2- and 4-amino vectors without requiring late-stage alkylation.

Regioselective 4-Amino-2-chloroquinazoline Synthesis

When synthetic routes require selective mono-substitution at the 4-position with retention of the 2-chloro group for subsequent diversification, the 5,8-dimethyl-substituted scaffold offers a distinct reactivity profile. DFT calculations on the parent system confirm that the C4 position is inherently more electrophilic (higher LUMO coefficient) than C2 [1]; the electron-donating 5-methyl group in 2,4-dichloro-5,8-dimethylquinazoline is predicted to moderate this electrophilicity, potentially improving the selectivity window between C4 and C2 substitution compared to the unsubstituted analog. This is particularly valuable when synthesizing 2-chloro-4-aminoquinazoline libraries where over-substitution at the 2-position is a documented side-reaction liability.

SAR Differentiation of 5,8- vs. 6,7-Dimethyl Pharmacophores

In drug discovery programs where a dimethylquinazoline core has been identified as a pharmacophoric element, procurement of both the 5,8-dimethyl and 6,7-dimethyl positional isomers is essential for unambiguous SAR assignment. While these isomers share identical molecular formula (C10H8Cl2N2) and molecular weight (227.09 g/mol), they differ in TPSA (25.78 vs. 24.06 Ų, ΔPSA = +1.72 Ų) and the geometric relationship of the methyl groups to the reactive chlorine centers. The 5,8-dimethyl arrangement places a methyl group ortho to C4, directly influencing the steric and electronic environment of the primary SNAr site, whereas the 6,7-dimethyl pattern leaves both reactive centers unencumbered. Parallel synthesis from both building blocks enables rigorous deconvolution of steric versus electronic contributions to target binding.

Analytical Identity Confirmation and Reference Standards

The identical molecular weight of the 5,8-dimethyl and 6,7-dimethyl positional isomers (227.09 g/mol) creates a documented risk of mistaken identity at receiving or during inventory management that cannot be resolved by mass spectrometry alone . Procurement specifications for 2,4-dichloro-5,8-dimethylquinazoline should therefore mandate orthogonal identity confirmation by ¹H NMR (distinct aromatic proton splitting patterns due to the 5,8-substitution symmetry) or HPLC retention time comparison against the authentic standard. Suppliers providing batch-specific NMR spectra and HPLC chromatograms with the certificate of analysis add material value for regulated pharmaceutical development environments.

Application
Selection Property
Validation Focus
CNS-focused kinase inhibitor library design
5,8-Dimethyl lipophilicity handle (LogP 3.55)
Membrane permeability and CNS MPO desirability assessment; parallel SAR at 2- and 4-amino vectors
Regioselective 4-amino-2-chloroquinazoline synthesis
C4 SNAr selectivity moderated by ortho 5-methyl group
Reaction condition optimization and 4- vs. 2-substitution ratio verification
SAR differentiation of 5,8- vs. 6,7-dimethyl pharmacophores
Positional isomer identity with distinct steric/electronic environment
TPSA, steric accessibility, and target binding deconvolution across dimethyl isomers
Analytical identity confirmation and reference standard
Orthogonal identity verification (¹H NMR, HPLC retention)
Batch-specific spectral data to prevent isomer mix-ups; MS-only identification insufficient
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